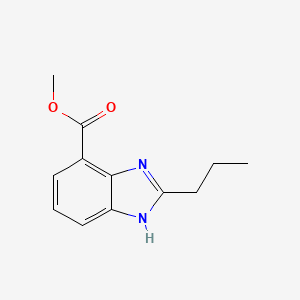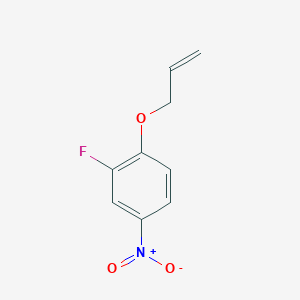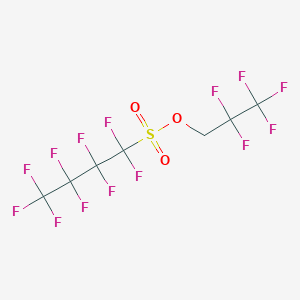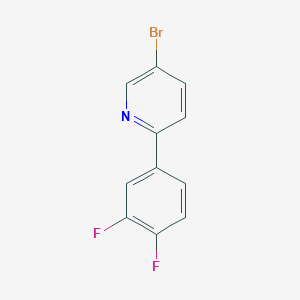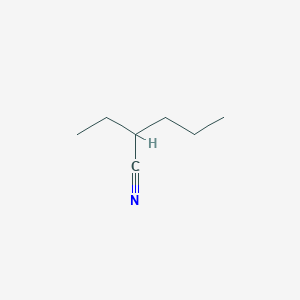
Aethylpropylessigsaurenitril
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aethylpropylessigsaurenitril is an organic compound with the molecular formula C7H13N and a molecular weight of 111.1848 g/mol . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to an ethylpentane backbone. This compound is used in various chemical processes and has significant industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aethylpropylessigsaurenitril can be synthesized through several methods:
From Halogenoalkanes: Heating halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods: Industrial production often involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Aethylpropylessigsaurenitril undergoes various chemical reactions:
Hydrolysis: In the presence of acids or bases, it can be hydrolyzed to form carboxylic acids.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to primary amines.
Substitution: It can react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Grignard reagents.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones.
Scientific Research Applications
Aethylpropylessigsaurenitril has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other nitriles.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
Aethylpropylessigsaurenitril can be compared with other nitriles such as:
2-Methylpentanenitrile: Similar in structure but with a different alkyl group.
2-Ethylhexanenitrile: Longer carbon chain, leading to different physical and chemical properties.
Uniqueness: this compound’s unique structure allows it to participate in specific reactions and applications that other nitriles may not be suitable for.
Comparison with Similar Compounds
- 2-Methylpentanenitrile
- 2-Ethylhexanenitrile
- 2-Propylpentanenitrile
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
2-ethylpentanenitrile |
InChI |
InChI=1S/C7H13N/c1-3-5-7(4-2)6-8/h7H,3-5H2,1-2H3 |
InChI Key |
WEZFYBVBPAUJAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


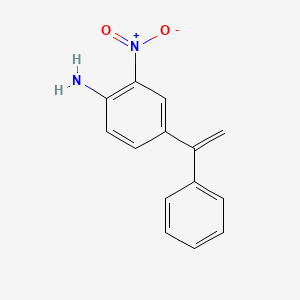
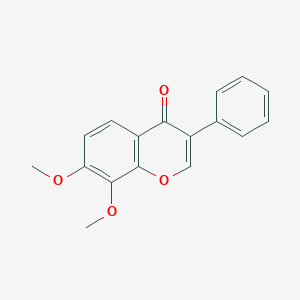
![3-(3-Chlorophenyl)-7-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8553613.png)
![Phthalazine, 4-[(3,5-dichloro-4-pyridinyl)methyl]-1,2-dihydro-7-methoxy-](/img/structure/B8553629.png)
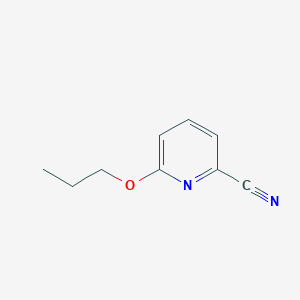
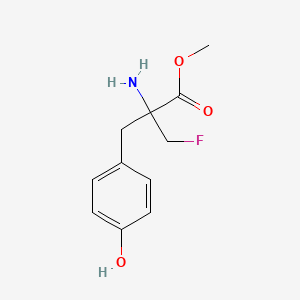
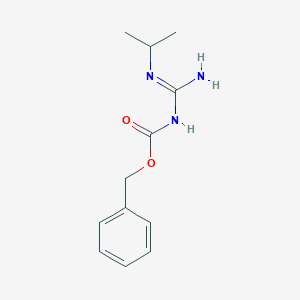
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-4-(methoxymethyl)-,methyl ester](/img/structure/B8553670.png)
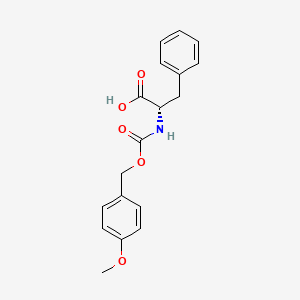
![4-Methoxy-2'-[3-(1-methyl-2-piperidyl)propyl]benzanilide](/img/structure/B8553685.png)
